molecular formula C24H32N2O3S B2492266 N-ethyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 536698-80-3

N-ethyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No. B2492266
CAS RN: 536698-80-3
M. Wt: 428.59
InChI Key: ATDNXQGFFKMKIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to dihydroisoquinoline carboxamides involves multiple steps, including reaction of ethyl carboxylates with ammonia and isopropylamine, followed by reduction processes to yield the targeted compound. These steps highlight the complexity and the specific conditions required for successful synthesis of such molecules (Aghekyan & Panosyan, 2016).

Molecular Structure Analysis

The molecular structure of related dihydroisoquinoline derivatives has been explored through various chemical and X-ray studies. For example, the quinoline ring system's planarity and the orientation of methoxy groups have been detailed in structure reports, demonstrating the intricate spatial arrangement of atoms within these molecules (Zhou et al., 2010).

Chemical Reactions and Properties

Dihydroisoquinoline derivatives undergo a variety of chemical reactions, including radical bromination and reactions with secondary amines and heterylthiols, leading to a range of substituted amino- and sulfanylamides. These reactions are critical for modifying the chemical structure and properties of the base compound for potential applications (Aghekyan & Panosyan, 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, have been determined through various studies. X-ray crystallography, in particular, provides detailed insight into the molecular geometry, confirming the structural integrity and stability of these compounds under different conditions (Zhou et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, define the potential utility of dihydroisoquinoline derivatives in chemical synthesis and other applications. Studies have detailed how specific substituents and functional groups affect the overall reactivity and chemical behavior of these molecules (Aghekyan & Panosyan, 2016).

Scientific Research Applications

Topoisomerase I-Targeting Agents

Compounds structurally related to the one have been synthesized and evaluated for their potential as topoisomerase I (TOP1) targeting agents. These compounds show promise in the field of anticancer research due to their potent TOP1 targeting activity and antitumor activity. The modification of the ethyl substituent on isoquinoline rings, including the addition of various polar substituents, has been studied for its effect on TOP1-targeting activity and cytotoxicity, indicating a promising approach for designing new anticancer agents (Satyanarayana et al., 2008).

Novel Syntheses of Isoquinoline Rings

Research into the synthesis of isoquinoline rings has led to the development of new methods for creating these complex structures, which are important in medicinal chemistry and drug design. For instance, the cyclopalladation of certain ethyl derivatives and their subsequent reactions have opened up new pathways for isoquinoline synthesis, providing functionalized substituents that are valuable for further chemical modifications (Barr et al., 1983).

properties

IUPAC Name

N-ethyl-6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3S/c1-6-25-24(30)26-12-11-18-13-22(27-4)23(28-5)14-20(18)21(26)15-29-19-9-7-17(8-10-19)16(2)3/h7-10,13-14,16,21H,6,11-12,15H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDNXQGFFKMKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

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